2,3-Diphenylpyrazine
Overview
Description
2,3-Diphenylpyrazine is an organic compound with the molecular formula C16H12N2. It is a derivative of pyrazine, characterized by the presence of two phenyl groups attached to the 2 and 3 positions of the pyrazine ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
This compound is a type of pyrazine, a class of compounds known for their aromatic and heterocyclic properties
Mode of Action
As a pyrazine derivative, it may interact with its targets through aromatic stacking interactions, hydrogen bonding, or other non-covalent interactions . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
Pyrazine derivatives have been studied for various biological activities, but the precise pathways and downstream effects of 2,3-Diphenylpyrazine remain unknown .
Pharmacokinetics
The compound’s bioavailability, as well as its absorption, distribution, metabolism, and excretion profiles, would need to be determined through further pharmacokinetic studies .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenylpyrazine can be synthesized through several methods. One common approach involves the reaction of pyrazine with phenyl bromide under basic conditions. This reaction typically requires a catalyst such as palladium and a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures .
Another method involves the use of a one-pot synthesis where 2-hydroxybenzonitrile and 3-(N-ethyl-N-phenyl)-propanenitrile react with d-phenylalaninol in the presence of zinc dichloride as a catalyst. This reaction is performed under anhydrous and oxygen-free conditions in chlorobenzene .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized for high yield and efficiency, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydropyrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Dihydropyrazine derivatives.
Substitution: Phenyl-substituted pyrazine derivatives.
Scientific Research Applications
2,3-Diphenylpyrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
2,3-Diphenylpyrazine can be compared with other similar compounds such as:
2,5-Diphenylpyrazine: Similar structure but with phenyl groups at the 2 and 5 positions. It has different chemical properties and reactivity.
2,3-Dimethylpyrazine: Contains methyl groups instead of phenyl groups, leading to different physical and chemical properties.
2,3-Diphenylquinoxaline: A related compound with a quinoxaline ring instead of a pyrazine ring, exhibiting different biological activities
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2,3-diphenylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZIVVDMBCVSMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288102 | |
Record name | 2,3-Diphenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729077 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1588-89-2 | |
Record name | 2,3-Diphenylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 54144 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001588892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1588-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diphenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIPHENYLPYRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Diphenylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032981 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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